molecular formula C21H23ClN4O2S B12211603 2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide

2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B12211603
M. Wt: 431.0 g/mol
InChI Key: QHCOTNOZVOTUHX-UHFFFAOYSA-N
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Description

2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring, a chlorophenoxy group, and a dimethylphenylacetamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound. The chlorophenoxy group is then introduced via a nucleophilic substitution reaction, where a chlorophenol derivative reacts with a suitable alkylating agent. The final step involves the formation of the acetamide moiety through an amidation reaction, where the triazole intermediate is reacted with 2,3-dimethylphenylacetic acid under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the triazole ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce reduced triazole derivatives. Substitution reactions can lead to the formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simple ester used in organic synthesis, particularly in the malonic ester synthesis.

    Fluoxetine related compound C: A compound related to the antidepressant fluoxetine, used in pharmaceutical research.

Uniqueness

2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide is unique due to its complex structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its combination of a triazole ring, chlorophenoxy group, and dimethylphenylacetamide moiety sets it apart from simpler compounds like diethyl malonate and fluoxetine related compound C, providing it with unique properties and applications in scientific research.

Properties

Molecular Formula

C21H23ClN4O2S

Molecular Weight

431.0 g/mol

IUPAC Name

2-[[5-[(4-chlorophenoxy)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide

InChI

InChI=1S/C21H23ClN4O2S/c1-4-26-19(12-28-17-10-8-16(22)9-11-17)24-25-21(26)29-13-20(27)23-18-7-5-6-14(2)15(18)3/h5-11H,4,12-13H2,1-3H3,(H,23,27)

InChI Key

QHCOTNOZVOTUHX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2C)C)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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